1-Benzyl-3-hydroxy-1H-indazole
Overview
Description
1-Benzyl-1,2-dihydro-indazol-3-one is a heterocyclic compound belonging to the indazole family. Indazoles are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Mechanism of Action
Target of Action
It is known that indazole derivatives can interact with various biological targets, including enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
Indazole derivatives have been observed to exhibit antiproliferative activity, suggesting that they may interact with cellular targets to inhibit cell growth .
Biochemical Pathways
Given the antiproliferative activity of some indazole derivatives, it is possible that this compound may affect pathways related to cell cycle regulation .
Result of Action
Based on the observed antiproliferative activity of some indazole derivatives, it can be inferred that this compound may cause a block in the g0–g1 phase of the cell cycle, thereby inhibiting cell growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-1,2-dihydro-indazol-3-one can be synthesized through various methods. One common approach involves the condensation of o-nitrobenzyl alcohol with hydrazine, followed by cyclization under acidic conditions . Another method includes the photochemical generation of o-nitrosobenzaldehyde from o-nitrobenzyl alcohol, which then undergoes cyclization to form the desired compound .
Industrial Production Methods: Industrial production of 1-Benzyl-1,2-dihydro-indazol-3-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper or silver, can enhance the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1,2-dihydro-indazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-benzyl-3-hydroxy-1H-indazole.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions typically use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: this compound.
Reduction: Benzylamine derivatives.
Substitution: Various substituted indazole derivatives.
Scientific Research Applications
1-Benzyl-1,2-dihydro-indazol-3-one has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
- 1-Benzyl-3-hydroxy-1H-indazole
- 1-Methyl-1H-indazole-4-acetic acid
- 2-(1-Methyl-1H-indazol-4-yl) propanoic acid
Comparison: 1-Benzyl-1,2-dihydro-indazol-3-one is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties. Compared to other indazole derivatives, it exhibits a broader range of biological activities and higher potency in certain applications .
Properties
IUPAC Name |
1-benzyl-2H-indazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c17-14-12-8-4-5-9-13(12)16(15-14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPJFDSMKWLOAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13185-09-6 (hydrochloride salt) | |
Record name | 1-Benzyl-1H-indazol-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002215636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30176681 | |
Record name | 1-Benzyl-1H-indazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47200912 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2215-63-6 | |
Record name | 1-Benzyl-1H-indazol-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2215-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzyl-1H-indazol-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002215636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2215-63-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=247064 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Benzyl-1H-indazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-1,2-dihydro-3H-indazol-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.983 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-Benzyl-1H-indazol-3-ol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YL5ZXN63Q6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-Benzyl-1H-indazol-3-ol in pharmaceutical analysis?
A1: 1-Benzyl-1H-indazol-3-ol is a significant impurity found in pharmaceutical formulations containing Benzydamine hydrochloride, a non-steroidal anti-inflammatory drug. [, , ] Accurate quantification of this impurity is crucial for quality control and ensuring the safety and efficacy of Benzydamine-containing medications. [, ]
Q2: Are there any established analytical methods for detecting and quantifying 1-Benzyl-1H-indazol-3-ol in pharmaceutical formulations?
A2: Yes, researchers have developed a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of Benzydamine hydrochloride and five of its impurities, including 1-Benzyl-1H-indazol-3-ol, in oral collutory formulations. [, ] This method employs a Gemini C18 column, a mobile phase comprising acetonitrile, methanol, and ammonium carbonate buffer, and UV detection at 218 nm. [, ]
Q3: Beyond its presence as an impurity, has 1-Benzyl-1H-indazol-3-ol been investigated for any other applications?
A3: Yes, 1-Benzyl-1H-indazol-3-ol has been explored as a starting material in organic synthesis. Studies have demonstrated its reactivity with difluorocarbene, resulting in both N- and O-alkylation products. [, ] This reactivity highlights its potential for developing novel compounds with possible biological activities.
Q4: Has 1-Benzyl-1H-indazol-3-ol been complexed with metals for potential biological applications?
A4: Research has explored the use of 1-Benzyl-1H-indazol-3-ol as a ligand in copper(II) complexes. [] These complexes, incorporating ligands like 2,2′-bipyridyl and 1,10-phenanthroline, have undergone characterization using various spectroscopic techniques (FTIR, EPR, HRMS) and electrochemical methods (cyclic voltammetry). [] Preliminary investigations suggest these copper(II) derivatives interact with DNA and BSA and exhibit promising anticancer activity against MCF7 cell lines. []
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